Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM) []. MMP-9, also known as gelatinase B, is one of the key members of this family and is involved in various physiological and pathological processes, including tissue repair, inflammation, angiogenesis, and tumor metastasis [].
Synthesis Methods
The synthesis of Mmp-9-IN-1 typically involves multi-step organic reactions that can include:
Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to enhance yield and selectivity for the desired product.
Molecular Structure
Mmp-9-IN-1 has a defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity against MMP-9.
Quantitative structure–activity relationship (QSAR) analyses may also be employed to refine the design based on structural features linked to biological activity.
Chemical Reactions Involving Mmp-9-IN-1
Mmp-9-IN-1 primarily acts as an inhibitor through reversible binding to the active site of MMP-9. Key reactions include:
These reactions are crucial for understanding how Mmp-9-IN-1 can modulate MMP activity in various biological contexts.
Mechanism of Action
The mechanism by which Mmp-9-IN-1 exerts its effects involves several key processes:
Experimental data support these mechanisms through assays measuring enzymatic activity before and after treatment with Mmp-9-IN-1.
Physical and Chemical Properties
Mmp-9-IN-1 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | Approximately 300 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | 150–155 °C |
Log P | 2.5 |
pKa | 7.0 |
These properties are critical for determining the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
Scientific Applications
Mmp-9-IN-1 has potential applications across various fields:
Ongoing clinical trials and preclinical studies aim to further elucidate its efficacy and safety profile in these applications.
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B or 92-kDa type IV collagenase, represents a crucial enzymatic target in contemporary drug discovery due to its multifaceted roles in pathological processes. This zinc-dependent endopeptidase (EC 3.4.24.35) belongs to the matrix metalloproteinase family and exhibits proteolytic activity against numerous extracellular matrix (ECM) components and signaling molecules. MMP-9's structural complexity—characterized by propeptide, catalytic, fibronectin type II (FnII)-inserted, O-glycosylated, and hemopexin domains—enables its interaction with diverse substrates [1] [8]. Unlike other MMPs, MMP-9 contains three FnII repeats within its catalytic domain that enhance binding to denatured collagens (gelatins), explaining its historical designation as gelatinase B [2] [8]. The enzyme exists as 92-kDa pro-MMP-9 and undergoes activation through a cysteine switch mechanism wherein disruption of the Zn²⁺-cysteine bond in the PRCGVPD sequence permits catalytic activity [8] [9]. Its expression is transcriptionally regulated by NF-κB, AP-1, and SP1 factors and post-transcriptionally modulated through epigenetic mechanisms and non-coding RNAs, creating multiple regulatory points for therapeutic intervention [5] [8].
MMP-9 mediates critical biological functions through proteolytic remodeling of the extracellular environment. Beyond ECM degradation, MMP-9 activates latent growth factors (e.g., TGF-β, VEGF), cytokines (IL-1β), and chemokines, thereby influencing cell signaling networks [1] [5]. In physiological contexts, MMP-9 facilitates tissue remodeling during embryogenesis, wound healing, and angiogenesis. However, pathological dysregulation contributes to:
Table 1: Pathophysiological Roles of MMP-9 in Major Disease Categories
Disease Category | Key MMP-9-Mediated Mechanisms | Functional Outcomes |
---|---|---|
Cancer | Degradation of type IV collagen in basement membranes | Tumor cell invasion and intravasation |
Cleavage of E-cadherin | Epithelial-mesenchymal transition (EMT) | |
Release of matrix-bound VEGF | Tumor angiogenesis | |
Cardiovascular Disease | Elastin degradation in vessel walls | Atherosclerotic plaque instability |
Collagen remodeling in myocardium | Post-infarction ventricular dilation | |
Angiotensin II activation | Hypertension and cardiac hypertrophy | |
Neurological Disorders | Degradation of blood-brain barrier proteins | Neuroinflammatory cell infiltration |
Cleavage of myelin basic protein | Demyelination in multiple sclerosis | |
β-amyloid peptide processing | Amyloid plaque formation |
Elevated MMP-9 expression correlates with advanced disease progression and poor clinical outcomes across multiple pathologies. In oncology, MMP-9 overexpression is documented in >80% of colorectal carcinomas and associates with metastatic dissemination and reduced survival [3] [6]. Transcriptional upregulation occurs through oncogenic signaling (e.g., KRAS/ERK) and cytokine networks (TNF-α, IL-6) within the tumor microenvironment [3] [8]. Similarly, MMP-9 polymorphisms like -1562C/T (rs3918242) increase promoter activity and correlate with susceptibility to breast, colorectal, and gastric cancers [5] [9]. In neurological contexts, MMP-9 levels surge in cerebrospinal fluid following ischemic stroke, contributing to hemorrhagic transformation through blood-brain barrier disruption [4] [9]. Alzheimer’s patients exhibit elevated MMP-9 in amyloid plaques, suggesting roles in β-amyloid processing. Cardiovascularly, MMP-9 drives post-infarction ventricular remodeling by activating inflammatory cytokines and degrading myocardial matrix scaffolding, leading to wall thinning and dilation [2] [10]. Atherosclerotic plaques overexpressing MMP-9 demonstrate thinner fibrous caps due to collagenolysis, increasing rupture risk [4] [10].
The therapeutic rationale for selective MMP-9 inhibition stems from three key factors: pathological overexpression, functional specificity, and historical challenges with broad-spectrum inhibitors. First, MMP-9 is minimally expressed in healthy tissues but markedly upregulated in diseased states, providing a wide therapeutic window [1] [8]. Second, unlike early-generation inhibitors (e.g., marimastat) that targeted conserved catalytic zinc sites across MMPs, selective agents exploit structural singularities in MMP-9—notably its S1' pocket depth and FnII domain interactions [7] [9]. Broad-spectrum MMP inhibitors failed clinically due to musculoskeletal toxicity from MMP-1 inhibition and lacked efficacy due to functional redundancy among MMPs [4] [8]. Selective MMP-9 blockade avoids these pitfalls while permitting precise modulation of disease-relevant proteolytic pathways. For instance, in cancer, MMP-9 inhibition suppresses metastasis without impairing MMP-14-dependent homeostatic collagen turnover [3] [6]. This underscores the necessity for agents like "Mmp-9-IN-1" designed for high specificity against MMP-9 over closely related gelatinase MMP-2 and collagenases like MMP-8 [7] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: